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Introduction
Amphiphysin is a critical scaffolding protein in clathrin-mediated endocytosis (CME), a

fundamental cellular process responsible for the uptake of nutrients, regulation of cell surface

receptor expression, and synaptic vesicle recycling. Its well-defined domain architecture,

consisting of an N-terminal Bin-Amphiphysin-Rvs (BAR) domain, a central Clathrin and AP2-

binding (CLAP) domain, and a C-terminal Src homology 3 (SH3) domain, orchestrates the

recruitment and assembly of the endocytic machinery.[1][2] The SH3 domain, in particular,

plays a pivotal role by interacting with the proline-rich domain of the large GTPase dynamin, a

protein essential for the scission of newly formed vesicles from the plasma membrane.[3][4]

This document provides detailed application notes and protocols for utilizing fragments of

amphiphysin, specifically the SH3 domain and other truncated forms, as potent inhibitors of

endocytosis. By competitively disrupting the interaction between endogenous amphiphysin
and dynamin, these fragments serve as valuable tools for studying the molecular mechanisms

of endocytosis and for the potential development of therapeutic agents that modulate this

pathway.

Mechanism of Action
The inhibitory effect of amphiphysin fragments on endocytosis stems from their ability to act

as dominant-negative mutants. The overexpression of the amphiphysin SH3 domain in cells
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leads to a potent blockade of receptor-mediated endocytosis.[5] This occurs because the SH3

domain fragment binds to the proline-rich domain of dynamin, preventing the recruitment of

endogenous, full-length amphiphysin and subsequent dynamin polymerization and vesicle

scission.[6] Similarly, truncated forms of amphiphysin I that lack the BAR domain but retain

the SH3 domain, or even N-terminal fragments, can interfere with the normal function of the

full-length protein and inhibit processes like transferrin uptake and synaptic vesicle

endocytosis.[7][8][9]

Data Presentation
The following tables summarize quantitative data on the inhibitory effects of various

amphiphysin fragments on clathrin-mediated endocytosis, as measured by transferrin uptake

assays.

Table 1: Inhibition of Transferrin Uptake by Amphiphysin I Fragments in COS-7 Cells

Amphiphysin I
Fragment
Expressed

Method of
Quantification

Percentage
Decrease in
Transferrin Uptake
(Compared to Full-
Length
Amphiphysin I)

Reference

Fragment (1-278)
Fluorescence

Microscopy
25% [7]

Fragment (279-695)
Fluorescence

Microscopy
22% [7]

Table 2: Qualitative and Quantitative Inhibition of Endocytosis by Amphiphysin SH3 Domain
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Amphiphysin
Fragment

Cell Type Assay
Observed
Effect

Reference

Amphiphysin

SH3 Domain

COS-7

Fibroblasts

Transferrin &

EGF Uptake

Assay

Potent blockade

of receptor-

mediated

endocytosis

[5]

Amphiphysin

SH3 Domain

Lamprey

Synapse

Electron

Microscopy

Accumulation of

invaginated

clathrin-coated

pits with

elongated necks

[1]

Truncated

Amphiphysin I

(amino acids 1-

392)

COS-7 Cells
Transferrin

Uptake Assay

Inhibition of

clathrin-mediated

endocytosis

[8]

Truncated

Amphiphysin I

Rat Hippocampal

Neurons

FM 4-64

Labeling

57% inhibition of

presynaptic

vesicle

endocytosis

compared to

wild-type

[8]

Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the disruption of

endocytosis using amphiphysin fragments.

Protocol 1: Transient Transfection of Mammalian Cells
with Amphiphysin Fragment Plasmids
This protocol describes the transient transfection of mammalian cells (e.g., COS-7, HEK293T)

to express amphiphysin fragments.

Materials:
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Mammalian expression vector containing the cDNA for the desired amphiphysin fragment

(e.g., pEGFP-C1-Amph(SH3))

Cultured mammalian cells (e.g., COS-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Serum-free cell culture medium

Transfection reagent (e.g., Lipofectamine 2000)

6-well plates

Sterile microcentrifuge tubes

Procedure:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will

result in 70-90% confluency on the day of transfection.

Plasmid DNA Preparation: In a sterile microcentrifuge tube, dilute 2 µg of the amphiphysin
fragment plasmid DNA in 100 µL of serum-free medium.

Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute the

transfection reagent according to the manufacturer's instructions in 100 µL of serum-free

medium.

Complex Formation: Combine the diluted plasmid DNA and the diluted transfection reagent.

Mix gently and incubate at room temperature for 20-30 minutes to allow for the formation of

DNA-lipid complexes.

Transfection: While the complexes are forming, wash the cells once with serum-free medium

and then add 800 µL of serum-free medium to each well.

Addition of Complexes: Add the 200 µL of the DNA-lipid complex mixture dropwise to each

well. Gently rock the plate to ensure even distribution.

Incubation: Incubate the cells at 37°C in a CO2 incubator.
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Post-Transfection: After 4-6 hours of incubation, replace the transfection medium with 2 mL

of complete culture medium.

Expression: Allow the cells to express the amphiphysin fragment for 24-48 hours before

proceeding with subsequent assays. Expression can be confirmed by fluorescence

microscopy if a fluorescent tag (e.g., GFP) is used.

Protocol 2: Transferrin Uptake Assay using
Fluorescence Microscopy
This protocol is for the qualitative and quantitative assessment of clathrin-mediated

endocytosis by measuring the uptake of fluorescently labeled transferrin.[1][10][11]

Materials:

Transfected cells cultured on glass coverslips in a 24-well plate

Serum-free medium (e.g., DMEM) supplemented with 25 mM HEPES, pH 7.4, and 0.5%

(w/v) BSA

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647, 10 µg/mL final

concentration)

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS for fixation

Mounting medium with DAPI (to stain nuclei)

Procedure:

Cell Starvation: Wash the cells on coverslips twice with warm PBS. To deplete endogenous

transferrin, starve the cells by incubating them in pre-warmed serum-free medium with

HEPES and BSA for 30-60 minutes at 37°C.

Transferrin Pulse: Add the fluorescently labeled transferrin to the starvation medium to a final

concentration of 10 µg/mL. Incubate the cells for a defined period (e.g., 1-15 minutes) at

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1176556?utm_src=pdf-body
https://www.protocols.io/view/transferrin-uptake-assay-to-measure-clathrin-media-n2bvj38d5lk5/v1
https://www.med.upenn.edu/markslab/assets/user-content/documents/TfnR_Traffic_Assay_MSM.pdf
https://www2.mrc-lmb.cam.ac.uk/groups/hmm/techniqs/Transferrin%20Uptake%20Assay.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


37°C to allow for internalization.

Stopping Uptake: To stop the uptake, quickly wash the cells three times with ice-cold PBS.

Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS.

Staining (Optional): If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 5

minutes and stain for other intracellular markers.

Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI.

Imaging: Visualize the cells using a fluorescence microscope. Capture images of transfected

cells (identified by the fluorescent tag of the amphiphysin fragment) and non-transfected

cells in the same field of view.

Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean

fluorescence intensity of internalized transferrin per cell. Compare the intensity in cells

expressing the amphiphysin fragment to that in non-transfected control cells.

Protocol 3: GST Pull-Down Assay to Demonstrate
Disruption of Amphiphysin-Dynamin Interaction
This protocol is used to show that an amphiphysin fragment (e.g., SH3 domain) can disrupt

the interaction between full-length amphiphysin and dynamin.[12][13]

Materials:

GST-tagged amphiphysin SH3 domain fusion protein (and GST alone as a control) purified

from E. coli

Glutathione-agarose beads

Cell lysate containing dynamin (e.g., from brain tissue or transfected cells)

Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Wash buffer (e.g., PBS with 0.1% Triton X-100)

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)

SDS-PAGE gels and Western blotting reagents

Anti-dynamin antibody

Anti-GST antibody

Procedure:

Bead Preparation: Wash the glutathione-agarose beads three times with ice-cold PBS.

Protein Binding: Incubate the washed beads with either GST-Amph(SH3) or GST alone in

binding buffer for 1 hour at 4°C with gentle rotation to immobilize the fusion proteins.

Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to

remove unbound protein.

Incubation with Lysate: Add the cell lysate containing dynamin to the beads and incubate for

2-4 hours at 4°C with gentle rotation.

Washing: Pellet the beads and wash them five times with wash buffer to remove non-

specifically bound proteins.

Elution: Elute the bound proteins by adding elution buffer and incubating for 10 minutes at

room temperature. Collect the eluate by centrifugation.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe the

membrane with anti-dynamin and anti-GST antibodies to detect the presence of dynamin in

the pull-down fractions. A successful experiment will show that dynamin is pulled down by

GST-Amph(SH3) but not by GST alone. To show disruption, pre-incubate the lysate with a

non-tagged SH3 domain before adding it to beads with full-length GST-amphiphysin.
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Caption: Domain architecture of Amphiphysin.
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Caption: Amphiphysin's role in endocytosis.
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Caption: Workflow for studying endocytosis disruption.
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Caption: Mechanism of endocytosis disruption.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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